molecular formula C8H10ClN5 B3109920 [3-(2H-tetrazol-5-yl)benzyl]amine hydrochloride CAS No. 177736-22-0

[3-(2H-tetrazol-5-yl)benzyl]amine hydrochloride

Cat. No. B3109920
CAS RN: 177736-22-0
M. Wt: 211.65 g/mol
InChI Key: UPFKANODQANAEX-UHFFFAOYSA-N
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Description

“[3-(2H-tetrazol-5-yl)benzyl]amine hydrochloride” is a research chemical with the CAS number 765877-97-2 . It has a molecular formula of C8H9N5 and a molecular weight of 175.19 g/mol . The compound is also known by the synonyms “1-[3-(2H-tetrazol-5-yl)phenyl]methanamine hydrochloride” and "benzenemethanamine, 3-(2H-tetrazol-5-yl)-, hydrochloride" .


Molecular Structure Analysis

The molecular structure of “[3-(2H-tetrazol-5-yl)benzyl]amine hydrochloride” can be represented by the SMILES notation: C1=CC(=CC(=C1)C2=NNN=N2)CN . This compound contains a benzene ring substituted with a tetrazole group and an amine group .


Physical And Chemical Properties Analysis

“[3-(2H-tetrazol-5-yl)benzyl]amine hydrochloride” is a solid at room temperature . It has a molecular weight of 175.19 g/mol and a molecular formula of C8H9N5 .

Scientific Research Applications

Synthesis and Structural Properties

  • The synthesis and structural properties of various heterocyclic compounds have been a significant area of interest. For instance, the reaction of chloral with substituted anilines leading to the formation of respective trichloroethylidene anilines and their subsequent treatment with thioglycolic acid produce a series of substituted thiazolidinones. High-resolution magnetic resonance spectra and ab initio calculations provide insights into the conformation of the observed products (Issac & Tierney, 1996).
  • The study of heterocyclic chemistry is crucial as it might lead to new medicines for diseases without current remedies. The bioisosteric replacement of benzene rings with five-membered nitrogen heterocycles has resulted in new diazepine and 1,2,5-triazepine derivatives with significant biological efficacy (Földesi, Volk, & Milen, 2018).

Biological and Chemical Applications

  • Metalloporphyrin-catalyzed C-H bond functionalization reactions have gained interest in biomimetic studies and organic synthesis. These reactions include hydroxylation, amination, and carbenoid insertion, featuring high selectivity and product turnover numbers. Mechanistic studies suggest the involvement of metal-ligand multiple bonded species in these reactions, emphasizing the potential of such compounds in selective organic transformations (Che, Lo, Zhou, & Huang, 2011).
  • The introduction of aromatic, aliphatic, and heterocyclic moieties at certain positions of purine to improve its potency and selectivity in medicinal chemistry. The synthesis of purine/benzimidazole hybrids, substituted with different secondary amines, indicates the importance of structural modification in enhancing biological activity. These hybrids were screened for in vitro anticancer activities against a tumor cell lines panel, showing the relevance of such compounds in drug development (Yimer & Fekadu, 2015).

properties

IUPAC Name

[3-(2H-tetrazol-5-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5.ClH/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8;/h1-4H,5,9H2,(H,10,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFKANODQANAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1H-tetrazol-5-yl)benzyl]amine hydrochloride

CAS RN

765877-97-2
Record name 1-[3-(1H-Tetrazol-5-yl)phenyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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